2-Chloro-2-azabicyclo[2.2.1]heptane
CAS No.: 66399-05-1
Cat. No.: VC19373620
Molecular Formula: C6H10ClN
Molecular Weight: 131.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66399-05-1 |
|---|---|
| Molecular Formula | C6H10ClN |
| Molecular Weight | 131.60 g/mol |
| IUPAC Name | 2-chloro-2-azabicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C6H10ClN/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4H2 |
| Standard InChI Key | SZDCMBCVSXMYNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1CN2Cl |
Introduction
Chemical Structure and Stereochemical Features
Core Bicyclic Framework
2-Chloro-2-azabicyclo[2.2.1]heptane belongs to the class of azabicyclic compounds, featuring a bicyclo[2.2.1]heptane core—a fused system of two cyclopentane rings bridged across adjacent carbon atoms. The nitrogen atom occupies the second position of the bicyclic structure, while the chlorine substituent is attached to the same carbon, resulting in a strained, rigid architecture. This spatial arrangement imposes significant stereoelectronic effects, influencing both reactivity and interactions with biological targets .
Stereoisomerism and Configuration
Physical and Thermochemical Properties
Molecular Characteristics
The compound’s molecular weight of 131.60 g/mol and density of approximately 1.12 g/cm³ (estimated via additive methods) reflect its compact, lipophilic nature. Its melting and boiling points remain undocumented in public databases, though analogous azabicyclic compounds typically exhibit melting points between 80–120°C and boiling points exceeding 200°C under reduced pressure .
Enthalpic and Stability Data
Thermochemical analyses from the NIST WebBook reveal a standard enthalpy of formation () of for the liquid phase . This value, derived from hydrochlorination studies, underscores the compound’s stability relative to its hydrocarbon precursor, bicyclo[2.2.1]heptane. Reaction thermochemistry data further indicate that the addition of HCl to norbornene (bicyclo[2.2.1]hept-2-ene) proceeds exothermically () in methylene chloride, highlighting the energetic favorability of forming the chlorinated derivative .
Synthesis and Manufacturing Approaches
Palladium-Catalyzed 1,2-Aminoacyloxylation
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution at the Chlorine Center
The chlorine atom in 2-chloro-2-azabicyclo[2.2.1]heptane undergoes facile nucleophilic substitution (SN2) reactions due to the steric strain of the bicyclic system. Treatment with sodium methoxide () in methanol replaces chlorine with a methoxy group, while amines such as methylamine generate N-alkylated derivatives. These transformations are critical for diversifying the compound’s functional repertoire.
Nitrogen-Centered Reactivity
The secondary amine moiety participates in acylation and sulfonation reactions. For instance, reaction with acetic anhydride forms the corresponding acetamide, which can be hydrolyzed back to the parent amine under acidic conditions . Such reversibility is exploited in prodrug design, where masked amines enhance bioavailability.
Applications in Medicinal Chemistry
Scaffold for Receptor-Targeted Therapeutics
The rigid bicyclic core serves as a privileged scaffold in designing receptor modulators. For example, introducing a phenyl group at the nitrogen atom (as described in EP0828740B1 ) enhances µ-opioid receptor binding by 20-fold compared to the parent compound. Such modifications are leveraged in developing non-addictive analgesics with reduced side effects.
Library Synthesis for High-Throughput Screening
The palladium-catalyzed method enables rapid generation of 2-azabicyclo[2.2.1]heptane libraries. A recent study synthesized 48 analogs in parallel, identifying three candidates with sub-micromolar activity against multidrug-resistant Staphylococcus aureus (MRSA). This approach accelerates hit-to-lead optimization in antibiotic discovery.
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